Boc-Thr(Ala-Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

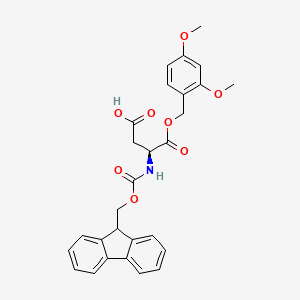

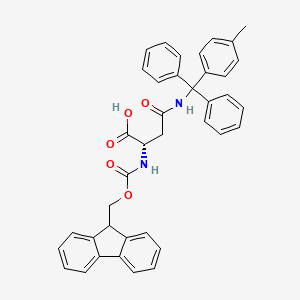

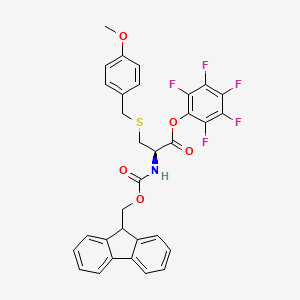

“Boc-Thr(Ala-Fmoc)-OH” is a peptide that is synthesized using Fmoc/tBu-based strategies . The peptide is assembled on solid supports and involves a series of competing reactions .

Synthesis Analysis

The synthesis of “Boc-Thr(Ala-Fmoc)-OH” involves cleavage and deprotection, which are crucial steps in peptide synthesis . The peptide is separated from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

Molecular Structure Analysis

The molecular structure of “Boc-Thr(Ala-Fmoc)-OH” is determined by the amino acid composition of the peptide . The 21 naturally-occurring Fmoc amino acids and their side-chain protecting groups are used in the synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Thr(Ala-Fmoc)-OH” are not simple but involve a series of competing reactions . Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Thr(Ala-Fmoc)-OH” are determined by the amino acid composition of the peptide . The peptide is recovered from the reaction mixture and analyzed .

Mecanismo De Acción

Target of Action

Boc-Thr(Ala-Fmoc)-OH is a compound used in peptide synthesis. Its primary targets are the amino acids in a peptide chain. The compound acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The compound Boc-Thr(Ala-Fmoc)-OH interacts with its targets by attaching to the amino acids in a peptide chain and protecting them from unwanted reactions during the synthesis process. The Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are used to protect the amino and carboxyl groups of the amino acids, respectively .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It helps in the formation of peptide bonds without causing any side reactions. After the peptide synthesis is complete, the Boc and Fmoc protecting groups are removed in a process called deprotection, allowing the peptide to fold and function properly .

Result of Action

The result of the action of Boc-Thr(Ala-Fmoc)-OH is the successful synthesis of a peptide with the correct sequence of amino acids. By protecting the amino acids during synthesis, it prevents unwanted side reactions and ensures the integrity of the peptide .

Action Environment

The action of Boc-Thr(Ala-Fmoc)-OH is influenced by various environmental factors in the laboratory, such as temperature, pH, and the presence of other reagents. For example, the removal of the Fmoc group typically occurs in a relatively polar medium (N,N-dimethylformamide [DMF] or N-methylpyrrolidone [NMP]) compared to a relatively nonpolar one (dichloromethane [DCM]) . Careful control of these factors is essential for the successful synthesis of peptides .

Safety and Hazards

Propiedades

IUPAC Name |

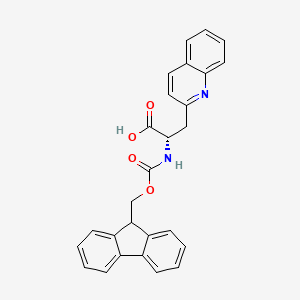

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYWPMYAPYVGF-DMPWYTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Thr(Ala-Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)